4-Amino-1-benzylpiperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-benzylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)13(15)6-8-16(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITYNCSQCPGDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)N)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937882 | |
| Record name | 4-Amino-1-benzylpiperidine-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170921-49-0 | |
| Record name | 4-Amino-1-benzylpiperidine-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-1-benzyl-piperidine-4-carboxylic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Amino 1 Benzylpiperidine 4 Carboxamide
Advanced Synthetic Strategies for the Piperidine (B6355638) Core Functionalization
The construction of a polysubstituted piperidine ring, such as the one in 4-Amino-1-benzylpiperidine-4-carboxamide, requires precise control over stereochemistry and regiochemistry. Modern synthetic chemistry offers powerful tools to achieve this complexity efficiently.
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. bohrium.com This approach is favored in green chemistry for its atom economy and reduction of intermediate isolation steps. bohrium.com Various MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds.
One common strategy involves the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates. researchgate.net These reactions can be catalyzed by various agents, including ionic liquids or organocatalysts like 5-sulfosalicylic acid, to produce structurally diverse piperidines in high yields under mild, environmentally friendly conditions. bohrium.comresearchgate.net For instance, a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by TMSI in methanol at room temperature has been shown to produce substituted piperidines in moderate to good yields. bohrium.com
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aromatic aldehydes, Anilines, Alkyl acetoacetates | [TMBSED][OMs]2, Ethanol, Reflux | Highly substituted piperidines | researchgate.net |
| β-ketoesters, Aromatic aldehydes, Aromatic amines | TMSI, Methanol, Room temperature | Highly functionalized piperidines | bohrium.com |
| Aromatic aldehydes, Amines, Acetoacetic esters | ZrOCl2·8H2O, Ethanol, Reflux | Functionalized piperidine scaffolds | taylorfrancis.com |
| N-allenamides, Alkene-tethered oxime ethers | Gold-catalyzed annulation | Substituted piperidines | ajchem-a.com |
Direct and selective functionalization of a pre-existing piperidine ring is an alternative and powerful strategy. C-H functionalization, in particular, has emerged as a method to install new groups without the need for pre-functionalized substrates. However, controlling the site of reaction (regioselectivity) is a significant challenge. nih.govd-nb.info
For a typical N-protected piperidine, the C2 position is often electronically favored for functionalization. Overriding this preference to target the C4 position requires careful selection of catalysts and nitrogen protecting groups that introduce specific steric or electronic biases. nih.govd-nb.info Studies have shown that rhodium-catalyzed C-H insertion reactions can be directed to the C4 position. For example, using N-α-oxoarylacetyl-piperidines in combination with the catalyst Rh2(S-2-Cl-5-BrTPCP)4 has been shown to produce 4-substituted piperidine analogues. nih.govd-nb.info This catalyst-controlled approach allows for the functionalization of the sterically most accessible site, which can be the C4 position, rather than the electronically favored C2 position. nih.gov
Another innovative method involves a photocatalytic, regiodivergent approach that can functionalize saturated N-heterocycles at either the α- (C2/C6) or β- (C3/C5) position, depending on the choice of base, through a common t-butyl carbamate (Boc)-stabilized iminium ion intermediate. researchgate.net While this does not directly target the C4 position, it showcases the principle of using specific reagents to control functionalization sites.
Synthesis of this compound and its Precursors
The direct synthesis of this compound can be approached through several routes, typically involving the construction of the key quaternary center at the 4-position. A common strategy involves the use of a precursor such as 4-amino-1-benzylpiperidine-4-carboxylic acid or its corresponding nitrile.
A primary route to the target compound is through the amidation of a precursor, 4-Amino-1-benzylpiperidine-4-carboxylic acid. This transformation converts the carboxylic acid group into a primary amide (carboxamide). Standard peptide coupling reagents are effective for this purpose.
Synthetic Scheme:
Starting Material: 4-Amino-1-benzylpiperidine-4-carboxylic acid.
Activation: The carboxylic acid is activated using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of an additive like 1-hydroxy-7-azabenzotriazole (HOAt) to form an active ester intermediate.
Amidation: The activated intermediate is then treated with an ammonia source (e.g., ammonium chloride and a base) to form the final carboxamide product.
This method is widely used in medicinal chemistry for its reliability and compatibility with various functional groups.
An alternative and highly convergent pathway to the 4-amino-4-carboxamide scaffold is the Strecker synthesis, followed by nitrile hydrolysis.
Starting Material: The synthesis begins with 1-benzylpiperidine-4-one.
Strecker Reaction: The ketone is treated with an ammonia source (like ammonium chloride) and a cyanide source (like sodium cyanide). This one-pot reaction forms an α-aminonitrile, in this case, 4-amino-1-benzylpiperidine-4-carbonitrile.
Nitrile Hydrolysis: The resulting nitrile group is then hydrolyzed to the primary amide. This can be achieved under controlled acidic or basic conditions. For example, treatment with concentrated sulfuric acid or hydrogen peroxide with a base can selectively hydrolyze the nitrile to the carboxamide, often avoiding over-hydrolysis to the carboxylic acid.
This pathway is advantageous as it builds the crucial C4-substituted stereocenter and installs both the amino and the masked carboxyl functionalities in a single step.
Derivatization Strategies for Structure-Activity Relationship Studies
This compound serves as a versatile scaffold for developing new biologically active molecules. Structure-activity relationship (SAR) studies, which involve systematically modifying the molecule's structure to observe the effect on its biological activity, are crucial in drug discovery. nih.govmdpi.com
Derivatization can occur at several key positions:
The Benzyl (B1604629) Group: The phenyl ring of the N-benzyl group can be substituted with various electron-donating or electron-withdrawing groups to probe electronic and steric requirements for receptor binding. The entire benzyl group can also be replaced with other alkyl or aryl groups. google.com
The Piperidine Nitrogen: While the benzyl group is a common feature, its replacement can modulate activity. For instance, in related compounds, modifications at this position are known to influence selectivity for different biological targets. google.com
The 4-Amino Group: The primary amine at the C4 position can be acylated, alkylated, or used as a handle to attach larger chemical moieties. In a patent for muscarinic receptor antagonists, this amine is shown to be substituted with various groups to modulate potency and selectivity. google.com
A study on 4-benzylpiperidine (B145979) carboxamides as monoamine reuptake inhibitors provides a clear example of SAR. nih.gov Although the core is slightly different, the principles are applicable. The study found that specific substituents on the aromatic ring were critical for selectivity towards the serotonin (B10506) transporter (SERT) versus the dopamine (B1211576) transporter (DAT). nih.gov For example, compounds with a biphenyl (B1667301) group showed higher potency for SERT, while those with a diphenyl group were more potent for DAT. nih.gov
| Modification Site (on 4-benzylpiperidine carboxamide core) | Structural Change | Observed Effect on Transporter Inhibition | Reference |
| Aromatic Ring Substituent | Biphenyl group | Increased potency for Serotonin Transporter (SERT) | nih.gov |
| Aromatic Ring Substituent | Diphenyl group | Increased potency for Dopamine Transporter (DAT) | nih.gov |
| Aromatic Ring Substituent | 2-Naphthyl ring | Enhanced inhibition of Norepinephrine (B1679862) (NET) and Serotonin (SERT) Transporters | nih.gov |
| Linker between Piperidine and Carboxamide | Two-carbon linker | Higher potency for Dopamine Transporter (DAT) | nih.gov |
Substituent Variations on the Benzyl Moiety
The benzyl group of this compound offers a prime location for structural modifications to explore how changes in electronics and sterics influence biological activity. Research has shown that introducing various substituents onto the aromatic ring of the benzyl group can significantly impact the potency and selectivity of the resulting compounds.
A common strategy involves the introduction of halogen atoms, such as chlorine or fluorine, at different positions on the phenyl ring. For instance, the synthesis of analogs with 4-chloro, 2-chloro, and 2,4-dichloro substituents has been explored. acs.orgub.edu The rationale behind these modifications often relates to modulating the lipophilicity and electronic properties of the molecule, which can enhance its binding affinity to biological targets. For example, in the context of developing inhibitors for Protein Kinase B (PKB), it was found that while many substitutions on the benzyl group led to a decrease in affinity, the 2,4-dichlorobenzyl and 2-napthyl analogues maintained potencies similar to the unsubstituted parent compound. acs.org Interestingly, moving the 4-chloro substituent to the 2-position resulted in a significant increase in selectivity for PKB over the related kinase PKA. acs.org
Beyond simple halogenation, other substituents have also been investigated. These can range from small alkyl groups to more complex aromatic systems. The overarching goal of these variations is to probe the specific interactions between the benzyl moiety and its binding pocket, thereby optimizing the pharmacological profile of the lead compound.
| Compound Name | Substituent on Benzyl Moiety |
| 4-Amino-1-(4-chlorobenzyl)piperidine-4-carboxamide | 4-Chloro |
| 4-Amino-1-(2-chlorobenzyl)piperidine-4-carboxamide | 2-Chloro |
| 4-Amino-1-(3-chlorobenzyl)piperidine-4-carboxamide | 3-Chloro |
| 4-Amino-1-(2,4-dichlorobenzyl)piperidine-4-carboxamide | 2,4-Dichloro |
| 4-Amino-1-(2-naphthylmethyl)piperidine-4-carboxamide | 2-Naphthyl |
Modifications of the Carboxamide Functionality
One area of exploration has been the replacement of the carboxamide with other functional groups, such as esters or the carboxylic acid itself. vulcanchem.com For example, the hydrolysis of the carboxamide to the corresponding carboxylic acid can provide a different set of interactions with a biological target. Furthermore, the amide nitrogen can be substituted with various alkyl or aryl groups, leading to a diverse array of N-substituted carboxamides. In the development of sigma-1 receptor ligands, the N-benzylcarboxamide group has been replaced with different cyclic and linear moieties, such as cycloalkyl and alkyl groups, as well as residues containing aromatic rings like 3,4-dihydroquinolin-1(2H)-yl. units.it
Another approach involves altering the linker between the piperidine core and a lipophilic group, which can be considered an extension of modifying the carboxamide functionality. For instance, in the pursuit of PKB inhibitors, the direct attachment of a substituted benzyl group was compared to longer linkers, including an isomeric amide linkage. acs.org These studies highlight the importance of the spatial arrangement and chemical nature of the group at the 4-position of the piperidine ring.
| Compound Name | Modification of Carboxamide Functionality |
| 4-Amino-1-benzylpiperidine-4-carboxylic acid | Hydrolysis to carboxylic acid |
| N-Cyclohexyl-4-amino-1-(4-chlorobenzyl)piperidine-4-carboxamide | N-Cyclohexyl substitution |
| N-Alkyl-4-amino-1-(4-chlorobenzyl)piperidine-4-carboxamide | N-Alkyl substitution |
| 4-Amino-1-(4-chlorobenzyl)-N-(3,4-dihydroquinolin-1(2H)-yl)piperidine-4-carboxamide | N-Dihydroquinolinyl substitution |
Structural Elaboration of the Piperidine Nitrogen Substituent
In some contexts, the complete removal of the benzyl group and replacement with other functionalities has been investigated. For example, in the development of dual serotonin and norepinephrine reuptake inhibitors, the core structure of 4-benzylpiperidine carboxamides was utilized, where the "benzyl" refers to a substituent at the 4-position, and the piperidine nitrogen was part of a larger chemical scaffold. nih.govnih.gov
More directly, the benzyl group can be replaced by other arylmethyl groups or even different heterocyclic systems to explore new binding interactions. For instance, the replacement of the benzyl moiety with a phenyl group has been shown to lead to a loss of inhibitory activity in certain contexts, underscoring the importance of the benzylic methylene group. ub.edu Furthermore, the piperidine nitrogen can be incorporated into more complex fused ring systems, fundamentally altering the core scaffold. The goal of these modifications is to fine-tune the compound's interaction with its biological target and to improve its pharmacokinetic properties.
| Compound Name | Modification of Piperidine Nitrogen Substituent |
| 4-Amino-1-phenylpiperidine-4-carboxamide | Replacement of benzyl with phenyl |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Replacement of benzyl with a heterocyclic system |
Biological Activities and Pharmacological Profiles of 4 Amino 1 Benzylpiperidine 4 Carboxamide and Its Analogs
Enzyme Inhibition Studies
Derivatives of 4-amino-1-benzylpiperidine-4-carboxamide have been synthesized and evaluated for their inhibitory effects on several key enzyme targets implicated in different disease pathologies.
While the parent 4-amino-1-benzylpiperidine (B41602) compounds generally show little to no direct inhibitory activity against cholinesterases, their molecular hybrids have demonstrated significant potential. koreascience.krresearchgate.net A study involving hybrid molecules created by linking (α)-lipoic acid with various 4-amino-1-benzyl piperidines revealed potent butyrylcholinesterase (BChE) inhibitory activity across all synthesized compounds. koreascience.kr
Notably, the parent benzylpiperidine compounds were largely inactive, with one exception showing a high IC50 value of 255.26 µM against BChE. koreascience.krresearchgate.net However, the hybridization strategy yielded compounds with substantially improved activity. For instance, compound 17 , a hybrid of (α)-lipoic acid and 4-amino-1-benzylpiperidine, emerged as an effective dual inhibitor of both acetylcholinesterase (AChE) and BChE, with IC50 values comparable to the established drug galantamine. koreascience.kr Kinetic studies indicated that this compound exhibits a mixed type of inhibition for AChE and a noncompetitive inhibition for BChE. koreascience.krresearchgate.net
Other research has focused on N-benzylpiperidine carboxamide derivatives, which, by exchanging an ester linker for a more metabolically stable amide, have shown promise as AChE inhibitors. nih.gov Analogs such as 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide yielded IC50 values of 0.41 µM and 5.94 µM against AChE, respectively. nih.gov
| Compound | Target Enzyme | IC50 (µM) |
| Compound 17 ((α)-lipoic acid + 4-amino-1-benzylpiperidine hybrid) | AChE | 1.75 ± 0.30 |
| Compound 17 ((α)-lipoic acid + 4-amino-1-benzylpiperidine hybrid) | BChE | 5.61 ± 1.25 |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 ± 1.25 |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 ± 1.08 |
| Galantamine (Reference) | AChE | 1.7 ± 0.9 |
| Galantamine (Reference) | BChE | 9.4 ± 2.5 |
Data sourced from multiple studies. koreascience.krnih.gov
The inhibition of beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway associated with Alzheimer's disease, has been explored using molecules structurally related to the this compound scaffold. While direct studies on the title compound are limited, research on multifunctional donepezil (B133215) analogs, which contain a benzylpiperidine moiety, has shown that this structural class can interact with BACE1. nih.gov
In a study of 22 donepezil analogs, five compounds demonstrated inhibitory activity against BACE1. nih.gov The most potent of these, an analog featuring a 4-bromobenzyl group, displayed an IC50 value of 3.4 µM. nih.gov This suggests that while these compounds are more selective for cholinesterases, the benzylpiperidine framework can be adapted to target BACE1, offering a potential scaffold for developing multi-target agents for Alzheimer's disease. nih.gov
Analogs of 4-amino-1-benzylpiperidine have been identified as a novel class of antifungal agents that target the ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity. mdpi.comresearchgate.net The mechanism of action for these compounds is the inhibition of two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase. mdpi.com This dual inhibition disrupts the production of ergosterol, leading to fungal cell death. mdpi.comnih.gov
Structure-activity relationship (SAR) studies revealed that combining a benzyl (B1604629) or phenylethyl group at the piperidine (B6355638) nitrogen with a long alkyl chain, such as an n-dodecyl residue, at the 4-amino position significantly enhances antifungal activity. mdpi.com Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , were particularly effective against clinically relevant fungal species, including Candida spp. and Aspergillus spp., with activity comparable to or exceeding that of the approved antifungal amorolfine. mdpi.comresearchgate.net Analysis of the sterol patterns in fungi treated with these compounds confirmed their inhibitory effect on the target enzymes. mdpi.com
| Compound | Fungus Strain | MIC (µg/mL) |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 1 |
| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus fumigatus | 2 |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 1 |
| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus fumigatus | 2 |
| Amorolfine (Reference) | Candida albicans | 1 |
| Amorolfine (Reference) | Aspergillus fumigatus | 4 |
MIC: Minimum Inhibitory Concentration. Data represents a selection of findings from the study. mdpi.com
A significant area of research for this chemical class has been the development of inhibitors for Protein Kinase B (PKB/Akt), a central node in cell signaling pathways that regulate growth and survival and is often deregulated in cancer. acs.orgnih.govnih.gov A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent, ATP-competitive inhibitors of PKB. acs.orgnih.gov
Initial work on related 4-amino-4-benzylpiperidines yielded nanomolar inhibitors but suffered from rapid metabolism and low oral bioavailability. acs.orgnih.gov Replacing the direct benzyl linkage with a carboxamide linker between the piperidine ring and a lipophilic group led to the discovery of potent and orally bioavailable PKB inhibitors. acs.orgnih.gov SAR studies showed that substitution on the benzyl amide group was critical for potency and selectivity. For example, the 4-chlorobenzyl amide (Compound 21 ) was a potent PKB inhibitor, and the 2,4-dichlorobenzyl amide (Compound 28 ) gave improved selectivity for PKB over the closely related Protein Kinase A (PKA). acs.org This selectivity is a crucial attribute, as off-target inhibition of PKA can lead to unwanted side effects.
| Compound Number | R Group (on Benzyl Amide) | PKB IC50 (µM) | PKA IC50 (µM) | Selectivity (PKA/PKB) |
| 21 | 4-Cl | 0.049 | 0.69 | ~14 |
| 22 | 2-Cl | 0.22 | 1.1 | ~5 |
| 23 | 3-Cl | 0.11 | 1.1 | ~10 |
| 28 | 2,4-diCl | 0.051 | 1.2 | ~24 |
| 30 | 2-F, 4-Cl | 0.076 | 1.0 | ~13 |
| 31 | 2-Cl, 4-F | 0.045 | 0.59 | ~13 |
Data adapted from J. Med. Chem. 2010, 53(5), 2239–2249. acs.org
While the primary enzymatic targets for this scaffold have been well-defined as cholinesterases, ergosterol biosynthesis enzymes, and protein kinases, related structures have shown interactions with other enzymes, suggesting a broader biochemical potential. For instance, a study on piperidine-4-carbohydrazide (B1297472) derivatives, which are structurally related to carboxamides, demonstrated effective inhibition of succinate (B1194679) dehydrogenase (SDH) with an IC50 value of 6.07 µM. nih.gov Although this compound itself has not been extensively characterized as a biochemical probe, the demonstrated activity of analogs against enzymes like SDH indicates that the piperidine carboxamide core could be explored for interactions with other biological targets.
Receptor Ligand and Modulatory Activities
Beyond enzyme inhibition, the 4-benzylpiperidine (B145979) carboxamide framework has been shown to act as ligands for neurotransmitter transporters. A study investigating the structure-activity relationship of 24 synthetic 4-benzylpiperidine carboxamides found them to be effective inhibitors of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) reuptake. nih.gov
The study identified key structural features that determine selectivity for each transporter:
Dopamine Transporter (DAT): A two-carbon linker between the amide and an aromatic ring, combined with a diphenyl group, conferred the highest inhibitory potency. nih.gov
Serotonin Transporter (SERT): A biphenyl (B1667301) group was critical for high-potency inhibition. nih.gov
Norepinephrine Transporter (NET): A biphenyl ring or a 2-naphthyl ring enhanced inhibitory activity. nih.gov
Furthermore, these compounds demonstrated functional activity. Pre-treatment with a potent DAT inhibitor from this series was shown to block the DAT-mediated inhibition of dopamine D2 receptor (D2R) endocytosis, indicating that these ligands can have a significant influence on monoamine neurotransmitter signaling. nih.gov Another study also identified a 1-benzylpiperidine (B1218667) analog with a dual-activity profile, showing good and selective activity against both BChE and SERT. nih.gov These findings highlight the potential of this scaffold in developing modulators for neurological targets, including triple reuptake inhibitors. nih.gov
Muscarinic Receptor Antagonism (e.g., M2, M4 Subtypes)
The 4-aminopiperidine (B84694) scaffold has been identified as a promising basis for the development of muscarinic receptor antagonists. nih.gov Muscarinic receptors, particularly the M2 and M3 subtypes, play crucial roles in regulating the functions of the parasympathetic nervous system, which controls processes such as heart rate, smooth muscle contraction, and glandular secretions. nih.gov Antagonists of these receptors can be effective in treating conditions like overactive bladder and certain respiratory diseases. nih.gov
Research into a series of molecules containing the 4-amino-piperidine structure has led to the identification of potent M3 muscarinic antagonists. nih.gov Through chemical modifications, compounds with a high affinity for the human M3 receptor have been developed, with some exhibiting a K(i) value of up to 1 nM. nih.gov These compounds also demonstrated variable selectivity over the human M2 receptor, with a 3- to 40-fold preference for the M3 subtype. nih.gov
While specific data on the direct muscarinic receptor antagonism of this compound is not extensively detailed, the broader investigation of the 4-amino-piperidine scaffold highlights the potential for its derivatives to act as muscarinic antagonists. The development of selective M3 antagonists is a key area of interest, as this could lead to treatments with fewer side effects compared to non-selective antagonists. acs.org
Sigma (σ1 and σ2) Receptor Ligand Binding and Selectivity
The sigma (σ) receptors, classified into σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered potential targets for the treatment of neurological disorders and cancer. units.itnih.gov A significant number of benzylpiperidine and benzylpiperazine derivatives have been shown to exhibit notable affinity for sigma receptors. nih.gov
A series of new piperidine-4-carboxamide derivatives have been synthesized and evaluated for their binding affinity and selectivity for σ1 and σ2 receptors. units.it In these studies, substitutions on the N-benzylcarboxamide group were explored to understand their effects on receptor affinity. One particular derivative, a tetrahydroquinoline compound with a 4-chlorobenzyl moiety attached to the piperidine nitrogen, demonstrated a very high affinity for the σ1 receptor with a K(i) of 3.7 nM and a high selectivity ratio (K(i)σ2/K(i)σ1) of 351. units.it
The fundamental structure of these carboxamide derivatives includes key pharmacophoric elements for optimal σ1 binding: a basic piperidine nitrogen, an amide oxygen that can act as a hydrogen bond acceptor, and two benzyl rings that fulfill hydrophobic requirements. units.it Computational models have predicted K(i) values that are in close agreement with experimental findings, substantiating the potent σ1 ligand properties of these compounds. units.it
| Compound Derivative | σ1 Receptor Affinity (K(i)) | σ2 Receptor Affinity (K(i)) | Selectivity (K(i)σ2/K(i)σ1) |
| Tetrahydroquinoline derivative | 3.7 nM | 1300 nM | 351 |
| Unsubstituted N-benzyl-piperidine | 22.5 nM | Not specified | Not specified |
This table presents a selection of data for illustrative purposes and is based on findings from studies on piperidine-4-carboxamide derivatives.
Serotonin and Norepinephrine Reuptake Inhibition
A series of 4-benzylpiperidine carboxamides have been designed and synthesized to investigate their potential as dual serotonin and norepinephrine reuptake inhibitors. nih.gov These transporters are key targets in the treatment of depression and other mood disorders. The research involved creating derivatives with variations in a linker chain and aromatic substituents to understand their structure-activity relationship. nih.govkoreascience.kr
Studies revealed that derivatives with a three-carbon linker generally displayed better activity than those with a two-carbon linker. nih.govresearchgate.net Specifically, 4-biphenyl- and 2-naphthyl-substituted derivatives showed greater dual reuptake inhibition than the standard drug venlafaxine (B1195380) HCl. nih.gov Further investigations into a range of 24 different synthetic 4-benzylpiperidine carboxamides characterized their effects on the reuptake of serotonin, norepinephrine, and dopamine. nih.govkoreascience.kr The nature of the aromatic ring substituents was found to be a critical determinant of selectivity towards the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.govkoreascience.kr
| Derivative Type | Effect on Serotonin (5-HT) Reuptake | Effect on Norepinephrine (NE) Reuptake |
| Biphenyl ring substitution | Higher degree of inhibition | Higher degree of inhibition |
| 2-Naphthyl substitution | Enhanced inhibition compared to 1-naphthyl | Higher degree of inhibition than 1-naphthyl |
This table summarizes the general structure-activity relationships observed in studies of 4-benzylpiperidine carboxamides.
CCR5 Antagonism for Anti-HIV-1 Activity
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. Antagonists of this receptor can effectively block viral entry and are a key class of anti-HIV drugs. nih.gov
A notable discovery in this area is a piperidine-4-carboxamide CCR5 antagonist, known as TAK-220. nih.govnih.gov This compound emerged from efforts to improve the metabolic stability of earlier CCR5 antagonists by incorporating polar groups. The introduction of a carbamoyl (B1232498) group into the phenyl ring of the 4-benzylpiperidine moiety led to a compound with both high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion, with an IC(50) of 5.8 nM. nih.gov
Further optimization of this lead compound resulted in the discovery of TAK-220, which demonstrated a high CCR5 binding affinity (IC(50) = 3.5 nM) and potent inhibition of membrane fusion (IC(50) = 0.42 nM). nih.gov This compound strongly inhibited the replication of CCR5-tropic HIV-1 clinical isolates in human peripheral blood mononuclear cells, with a mean EC(50) of 1.1 nM and an EC(90) of 13 nM. nih.gov
| Compound | CCR5 Binding Affinity (IC(50)) | Membrane Fusion Inhibition (IC(50)) | Anti-HIV-1 Activity (EC(50)) |
| TAK-220 | 3.5 nM | 0.42 nM | 1.1 nM |
| Precursor Compound (5f) | Not specified | 5.8 nM | Not specified |
This table highlights the potency of the piperidine-4-carboxamide CCR5 antagonist TAK-220.
Antimicrobial and Antifungal Investigations
Spectrum of Activity against Gram-positive and Gram-negative Bacteria
The 4-amino-1-benzylpiperidine scaffold has been investigated for its potential antimicrobial properties. While specific data on this compound is limited, studies on related N-benzyl piperidin-4-one derivatives have shown promising results. researchgate.net These derivatives have been synthesized and tested for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
In one study, some of the synthesized N-benzyl piperidine-4-one derivatives showed very potent activity against the Gram-negative bacterium Escherichia coli. researchgate.net The development of new antimicrobial agents is crucial in addressing the challenge of antibiotic resistance. researchgate.net The piperidine scaffold is a common feature in many biologically active compounds, and its derivatives continue to be an area of active research for novel antibacterial agents.
Efficacy against Clinically Relevant Fungal Species
Derivatives of 4-aminopiperidine have been identified as a promising class of novel antifungal agents that target the biosynthesis of ergosterol, an essential component of fungal cell membranes. mdpi.com Structure-activity relationship (SAR) studies have revealed that the combination of a benzyl or phenylethyl group at the piperidine nitrogen with a long-chain alkyl group, such as n-dodecyl, at the 4-amino position is highly beneficial for antifungal activity. mdpi.com
Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, have shown significant in vitro antifungal activity against a range of clinically important fungi, including various species of Candida and Aspergillus. mdpi.com These compounds have been shown to inhibit two key enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. mdpi.com
The hydrochloride salt of 1-benzyl-4-adamantancarbonyloxy piperidine has also demonstrated potent antifungal activity against Cryptococcus neoformans with low toxicity. researchgate.net The broad-spectrum antifungal activity of these derivatives suggests that the 4-amino-1-benzylpiperidine scaffold is a valuable starting point for the development of new antifungal drugs. mdpi.comnih.gov
| Fungal Species | Antifungal Activity of Analogs |
| Candida spp. | Promising in vitro activity |
| Aspergillus spp. | Promising in vitro activity |
| Cryptococcus neoformans | Potent activity with low toxicity |
This table summarizes the antifungal activity of 4-amino-1-benzylpiperidine analogs against various fungal species.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituent Patterns on Biological Potency and Selectivity
The biological profile of 4-Amino-1-benzylpiperidine-4-carboxamide can be finely tuned by altering the substituent patterns on its core structure. These modifications can significantly impact the compound's potency, selectivity towards various biological targets, and its metabolic stability.
The N-benzyl group is a crucial pharmacophoric element in many biologically active piperidine (B6355638) derivatives. ajchem-a.com Variations in the substitution pattern on the phenyl ring of the benzyl (B1604629) group can lead to significant changes in biological activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogs, substitution on the aromatic ring of the benzyl group generally resulted in a similar or slightly decreased affinity for sigma1 receptors. researchgate.net However, the introduction of halogen substituents on both the phenylacetamide moiety and the benzyl group led to a significant increase in affinity for sigma2 receptors. researchgate.net
In the context of monoamine reuptake inhibitors, the nature of the aromatic substituent on related 4-benzylpiperidine (B145979) carboxamides plays a critical role in determining their selectivity. nih.gov For example, compounds with a biphenyl (B1667301) substituent exhibit strong inhibition of the serotonin (B10506) transporter (SERT), whereas those with a diphenyl substitution show very weak SERT inhibition. nih.gov Conversely, compounds with a 2-naphthyl substitution generally display enhanced inhibition of both SERT and the norepinephrine (B1679862) transporter (NET) compared to those with a 1-naphthyl substitution. nih.gov
The metabolism of 4-aminopiperidine (B84694) drugs is extensively carried out by cytochrome P450 enzymes, with CYP3A4 being a major isoform responsible for N-dealkylation. acs.org The N-benzyl group can be a site of metabolic modification, and its substitution can influence the rate and pathway of metabolism, thereby affecting the compound's pharmacokinetic profile.
Table 1: Effect of Aromatic Substituents on Transporter Inhibition for 4-Benzylpiperidine Carboxamides nih.gov
| R¹ Substituent | Linker Length | SERT % Inhibition | NET % Inhibition | DAT % Inhibition |
| 1-Naphthyl | 2 carbons | 58.3 ± 3.5 | 65.7 ± 2.1 | 75.4 ± 1.9 |
| 2-Naphthyl | 2 carbons | 75.1 ± 2.8 | 82.4 ± 1.7 | 78.2 ± 2.3 |
| Biphenyl | 2 carbons | 85.2 ± 1.5 | 88.9 ± 1.2 | 80.1 ± 2.0 |
| Diphenylacetyl | 2 carbons | 25.6 ± 4.1 | 45.3 ± 3.8 | 92.5 ± 1.1 |
| 1-Naphthyl | 3 carbons | 55.7 ± 3.9 | 62.1 ± 2.5 | 35.6 ± 4.5 |
| 2-Naphthyl | 3 carbons | 72.8 ± 2.9 | 79.5 ± 2.0 | 38.9 ± 4.1 |
| Biphenyl | 3 carbons | 82.4 ± 1.8 | 85.3 ± 1.6 | 42.3 ± 3.9 |
| Diphenylacetyl | 3 carbons | 22.1 ± 4.5 | 41.7 ± 4.0 | 88.7 ± 1.4 |
The length and branching of alkyl chains in molecules can significantly affect their physical, chemical, and biological properties. These hydrophobic moieties can influence a drug's pharmacokinetics, solubility, and binding to receptors. In a study of 4-benzylpiperidine carboxamides as monoamine reuptake inhibitors, the number of carbons in the linker region connecting the amide nitrogen and the 4-benzylpiperidine core was found to be a key determinant of selectivity towards the dopamine (B1211576) transporter (DAT). nih.gov Compounds with a two-carbon linker exhibited much higher potency for DAT inhibition compared to those with a three-carbon linker. nih.gov This suggests that the shorter linker provides a more optimal orientation of the molecule within the DAT binding pocket.
This principle is also observed in other classes of compounds. For example, in a series of piperidine-based sigma receptor ligands, a one-carbon chain was found to be optimal for high affinity, with longer chains (n=2) showing decreased affinity. nih.gov The strategic placement and length of alkyl groups can enhance lipophilicity, which may improve a drug's ability to cross lipid membranes and increase its bioavailability. However, highly lipophilic drugs may accumulate in fatty tissues, potentially leading to adverse effects.
The replacement of a carboxylate group with a carboxamide functionality can have a profound impact on a molecule's properties and biological activity. Amide bonds are generally more metabolically stable than ester bonds, which are present in carboxylate prodrugs. nih.gov In a study of novel N-benzylpiperidine derivatives as potential cholinesterase inhibitors, an ester linker was exchanged for a more stable amide linker, leading to the identification of potent analogs. nih.gov
The amide group, being neutral and possessing both hydrogen-bond accepting and donating capabilities, can engage in different molecular interactions with target receptors compared to the negatively charged carboxylate group. This can influence the binding affinity and selectivity of the compound. The presence of both an amino group and a carboxylic acid (or carboxamide) group on the piperidine ring enhances its reactivity and potential for interaction with biological systems.
Conformational Analysis and Ligand-Receptor Interactions
To fully comprehend the SAR and SPR of this compound, it is essential to analyze its three-dimensional conformation and its interactions with biological targets at an atomic level. Crystallographic studies and computational modeling are powerful tools for this purpose.
For instance, the crystal structures of two thiourea derivatives of 4-amino-N-benzylpiperidine have been determined. researchgate.net These studies revealed that the molecules adopt a trans-cis configuration and are stabilized by intramolecular hydrogen bonds, leading to the formation of pseudo-six-membered rings. researchgate.net In the crystal lattice, these molecules are linked by intermolecular hydrogen bonds, forming chain and polymeric networks. researchgate.net Such studies provide crucial information about the preferred conformations and intermolecular interactions of the 4-amino-1-benzylpiperidine (B41602) scaffold, which can be used to inform the design of new analogs and to validate computational models.
In the absence of experimental crystal structures of compound-target complexes, molecular docking and dynamics simulations serve as invaluable computational tools to predict and analyze ligand-receptor interactions. researchgate.netmdpi.com These methods can elucidate the binding mode of a ligand within the active site of a protein and estimate its binding affinity.
A docking simulation of a triple reuptake inhibitor based on the 4-benzylpiperidine carboxamide scaffold revealed that the ligand binding pocket is formed by regions spanning transmembrane domains (TM) 1, TM3, and TM6 of the monoamine transporters. nih.gov The study showed that a compound with good inhibitory activity for all three transporters bound tightly to the binding pocket of each, while a serotonin/norepinephrine reuptake inhibitor showed poor docking with the dopamine transporter. nih.gov
Molecular dynamics simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can help to understand the stability of the interactions and the conformational changes that may occur upon ligand binding. mdpi.com For example, in a study of novel N-benzylpiperidine carboxamide derivatives as cholinesterase inhibitors, molecular dynamic simulations indicated a close correlation between the binding of a highly active analog and the FDA-approved drug donepezil (B133215). nih.gov
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, pharmacophore models are instrumental in designing new ligands with enhanced potency and selectivity.
A key example of ligand design guided by principles related to this scaffold can be seen in the development of inhibitors for Protein Kinase B (PKB/Akt), a significant target in cancer therapy. While initial studies identified 4-amino-4-benzylpiperidine derivatives as potent inhibitors, these compounds suffered from rapid in vivo metabolism. researchgate.net The evolution of this scaffold to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to potent and orally bioavailable inhibitors. researchgate.net
A hypothetical pharmacophore model for such inhibitors, based on their interaction with the ATP-binding pocket of Akt, would likely include the following features:
Hydrogen Bond Acceptors: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring and the oxygen of the carboxamide group are critical hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase.
Hydrogen Bond Donor: The amino group at the C4 position of the piperidine ring can act as a hydrogen bond donor.
Hydrophobic/Aromatic Features: The benzyl group, or other lipophilic substituents, occupies a hydrophobic pocket within the active site, contributing significantly to binding affinity. The pyrrolopyrimidine core also contributes to hydrophobic interactions.
Positive Ionizable Feature: At physiological pH, the piperidine nitrogen can be protonated, forming a salt bridge with acidic residues in the enzyme's active site.
The spatial arrangement of these features is paramount for effective binding. The rigid piperidine ring serves as a scaffold to correctly orient the functional groups for optimal interaction with the target protein.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable.
While a specific QSAR study for a series of this compound derivatives is not extensively available in the public domain, the principles can be illustrated through the optimization of related compounds, such as the aforementioned Akt inhibitors. researchgate.net A hypothetical QSAR model for such a series would involve the following steps:
Data Set Selection: A series of this compound analogs with a range of biological activities (e.g., IC50 values for Akt inhibition) would be compiled.
Molecular Modeling and Alignment: The 3D structures of the molecules would be generated and aligned based on a common substructure, such as the piperidine-4-carboxamide core.
Descriptor Calculation: For each molecule, steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) would be calculated at various grid points surrounding the aligned molecules.
Statistical Analysis: Partial Least Squares (PLS) regression would be used to derive a mathematical equation that correlates the variations in the calculated descriptors with the variations in biological activity.
The resulting QSAR model can be visualized as contour maps, highlighting regions where modifications to the chemical structure would likely lead to increased or decreased activity. For instance, a contour map might indicate that bulky, electron-withdrawing substituents on the benzyl ring are favorable for activity, guiding the design of more potent inhibitors.
The table below illustrates the kind of data that would be used to build a QSAR model, based on the structure-activity relationships described for related Akt inhibitors.
| Compound ID | R1 (at N1 of piperidine) | R2 (at C4-carboxamide) | IC50 (nM) for Akt | Predicted Activity (pIC50) |
| 1 | Benzyl | -H | >1000 | 3.5 |
| 2 | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -H | 500 | 4.3 |
| 3 | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -Methyl | 250 | 4.6 |
| 4 | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -Ethyl | 100 | 5.0 |
| 5 | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -Cyclopropyl | 50 | 5.3 |
| 6 | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -Phenyl | 25 | 5.6 |
| 7 | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -4-Fluorophenyl | 10 | 6.0 |
This table is illustrative and based on general SAR principles for kinase inhibitors. The pIC50 values are hypothetical and for demonstration purposes of a QSAR study.
Such a QSAR model would quantify the impact of different substituents on the biological activity, enabling a more rational and efficient drug design process for novel derivatives of this compound.
Pharmacological and Preclinical Studies Excluding Dosage/administration
In Vitro Pharmacological Characterization
There is no available data from cell-based assays designed to determine the target engagement of 4-Amino-1-benzylpiperidine-4-carboxamide. Studies that would typically elucidate its interaction with specific cellular targets, such as receptor binding or enzyme inhibition assays, have not been identified in the public domain.
No functional assays have been reported to profile this compound as an agonist or antagonist at any known biological target. Consequently, its functional activity and potential modulatory effects on cellular pathways remain uncharacterized.
In Vivo Efficacy and Biological Response Modulation
There are no published preclinical studies investigating the effect of this compound on biomarker modulation in any disease models. Research that would assess its ability to alter specific biochemical markers associated with disease pathology is not available.
Data from in vivo studies in animal models to evaluate the efficacy of this compound in inhibiting disease progression is not present in the available literature. Its potential therapeutic effects in a whole-organism context have not been documented.
Metabolic Stability and In Vivo Clearance Considerations
Information regarding the metabolic stability of this compound is not available. Studies that would typically characterize its susceptibility to metabolism by liver microsomes or other enzyme systems have not been reported. Similarly, data on its in vivo clearance rates and pharmacokinetic profile are absent from the scientific literature.
Bioavailability and Oral Absorption Factors for Oral Activity
The oral bioavailability of piperidine-based compounds is a critical factor in their development as therapeutic agents. Research into related structures indicates that while certain piperidine (B6355638) derivatives show promise in cellular assays, they can be hindered by poor pharmacokinetic profiles, specifically low oral bioavailability and rapid clearance in vivo. acs.org The introduction of a carboxamide functional group at the 4-position of the piperidine ring, as seen in this compound, is a strategic chemical modification aimed at addressing these challenges.
Investigations into a series of 4-amino-4-benzylpiperidines revealed that these compounds often undergo extensive metabolism, which leads to their swift elimination from the body and consequently, diminished oral bioavailability. acs.orgnih.gov To overcome this, medicinal chemists have explored variations in the structure, including the incorporation of a carboxamide linker. This modification has been shown to yield compounds with significantly improved oral bioavailability. acs.org
The enhancement of oral absorption and bioavailability through the addition of a carboxamide group can be attributed to several factors. The amide bond can introduce a degree of rigidity and polarity that may favorably influence the molecule's interaction with intestinal transporters and metabolic enzymes. Furthermore, the carboxamide moiety can participate in hydrogen bonding, which may affect the compound's solubility and permeability characteristics, two key determinants of oral absorption.
In a study focused on developing inhibitors of Protein Kinase B (PKB), the transition from 4-amino-4-benzylpiperidines to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides proved to be a successful strategy for obtaining potent and orally bioavailable drug candidates. acs.orgnih.gov While specific bioavailability percentages for this compound are not detailed in the available literature, the data from analogous compounds underscores the positive impact of the carboxamide group on the pharmacokinetic profile.
The following table summarizes the general findings from research on related compounds, illustrating the impact of structural modifications on oral bioavailability.
| Compound Series | Key Structural Feature | Observed In Vivo Profile | Impact on Oral Bioavailability |
| 4-Amino-4-benzylpiperidines | 4-amino-4-benzylpiperidine core | Underwent metabolism, leading to rapid clearance. acs.org | Low acs.org |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Introduction of a carboxamide linker. acs.org | Potent and orally bioavailable inhibitors. acs.orgnih.gov | Improved acs.org |
This strategic modification highlights the importance of the carboxamide functional group in designing piperidine-based compounds with favorable oral activity, enabling their potential use as orally administered therapeutic agents.
Future Directions and Research Perspectives
Design of Novel Analogs with Enhanced Specificity and Potency
A primary avenue for future research lies in the rational design and synthesis of novel analogs of 4-Amino-1-benzylpiperidine-4-carboxamide. The goal is to create derivatives with improved affinity for their biological targets, greater selectivity to reduce off-target effects, and enhanced potency. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications.
Key areas for chemical modification include:
The Benzyl (B1604629) Group: Substitution on the aromatic ring of the benzyl group can significantly influence receptor binding. Introducing various functional groups (e.g., halogens, alkyls, alkoxys) at different positions can modulate the compound's electronic and steric properties, thereby fine-tuning its interaction with target proteins.
The Carboxamide Moiety: The amide portion of the molecule is a critical site for establishing hydrogen bonds with biological targets. Modifications here, such as N-alkylation or substitution with different aryl or alkyl groups, could optimize these interactions and improve binding affinity.
The Piperidine (B6355638) Ring: While often considered a core scaffold, conformational restriction or substitution on the piperidine ring itself can lead to analogs with more defined three-dimensional shapes, potentially increasing selectivity for a specific receptor subtype.
By systematically synthesizing and screening these new derivatives, researchers can develop compounds that are highly potent and selective for specific therapeutic targets, such as G protein-coupled receptors (GPCRs) or enzymes implicated in disease.
Exploration of New Therapeutic Indications
The 4-aminopiperidine (B84694) core is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of conditions. This suggests that this compound and its future analogs could have therapeutic applications beyond their initial scope.
Potential new indications to be explored include:
Neurological and Psychiatric Disorders: Derivatives of the parent compound, 4-Amino-1-benzylpiperidine (B41602), have shown potential therapeutic effects on the central nervous system. Future research could investigate analogs as modulators of neurotransmitter systems, with potential applications in treating depression, anxiety, or neurodegenerative diseases.
Pain Management: The piperidine moiety is a cornerstone of many potent analgesics, including opioids that target the µ-opioid receptor. Novel analogs could be designed and tested for their potential as non-addictive or peripherally acting analgesics for chronic and neuropathic pain.
Oncology: Recent studies have identified piperidine-containing peptidyl derivatives as effective proteasome inhibitors, a class of drugs used in cancer therapy, particularly for multiple myeloma. By modifying the this compound structure to mimic these peptidyl inhibitors, novel anti-cancer agents could be developed.
Inflammatory Diseases: Certain 4-aminopiperidine derivatives have been investigated as targeted covalent inhibitors of enzymes involved in inflammatory pathways, such as SMYD3 methyltransferase. This opens the door to developing specific anti-inflammatory drugs.
Advanced Computational Chemistry Approaches for Compound Optimization
To accelerate the drug discovery process and reduce reliance on costly and time-consuming laboratory synthesis, advanced computational methods will be indispensable. These in silico techniques can predict the biological activity and pharmacokinetic properties of virtual compounds before they are synthesized.
Key computational approaches include:
Molecular Docking: This technique simulates the interaction between a ligand (the compound) and its target protein at the molecular level. It can predict the binding orientation and affinity of novel analogs, helping to prioritize the most promising candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to establish a correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of the binding stability and the conformational changes that occur upon binding.
By leveraging these computational tools, researchers can efficiently screen large virtual libraries of this compound derivatives, identifying those with the highest predicted potency and most favorable drug-like properties for further development.
Integration of Omics Data for Mechanistic Elucidation
To fully understand the therapeutic potential and possible side effects of this compound and its analogs, it is essential to elucidate their mechanism of action on a systemic level. The integration of "omics" technologies provides a powerful approach to achieve this by offering a holistic view of the molecular changes within a biological system in response to compound treatment.
Future research directions in this area include:
Proteomics: Mass spectrometry-based proteomics can identify the specific proteins that a compound interacts with, confirming its intended target and revealing any off-target interactions. This is crucial for understanding both efficacy and potential toxicity. Furthermore, proteomics can analyze changes in protein expression and post-translational modifications downstream of the target, mapping out the signaling pathways affected by the drug.
Metabolomics: Metabolomic profiling analyzes the global changes in small-molecule metabolites within cells, tissues, or biofluids following drug administration. This can provide a functional readout of the physiological state and reveal how a compound alters metabolic pathways. For instance, it can shed light on how 4-aminopiperidine drugs are metabolized by cytochrome P450 enzymes, which is critical for understanding their pharmacokinetic profiles.
Genomics and Transcriptomics: These approaches can identify genetic factors that may influence a patient's response to a drug (pharmacogenomics) or map the changes in gene expression that occur after treatment. This information can help in identifying biomarkers for patient stratification and in understanding the broader cellular response to the compound.
By combining these omics datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, leading to a more informed drug development process, the identification of novel biomarkers, and a clearer path toward clinical application.
Q & A
Q. What are the standard synthetic routes for 4-Amino-1-benzylpiperidine-4-carboxamide?
The compound is synthesized via ammoniation of N-benzyl-4-piperidone with ammonia, yielding the 4-amino derivative. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions. Purification steps, such as recrystallization or chromatography, are critical to achieving >98% purity . Alternative routes may employ benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce protective groups, followed by deprotection .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- UV/Vis Spectroscopy : Used to confirm aromaticity and conjugation, with λmax observed at 249–296 nm .
- NMR (1H/13C) : Essential for verifying the piperidine ring structure, benzyl substituents, and carboxamide functionality.
- LC-MS : Validates molecular weight (e.g., 266.4 g/mol for related derivatives) and detects impurities .
- HPLC : Ensures purity (>98%) using C18 columns and gradient elution .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- First Aid : Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes. Seek medical attention for ingestion or prolonged exposure .
- Storage : Store at -20°C in airtight containers to prevent degradation; stability ≥5 years under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data across synthesis batches?
Batch-specific variations (e.g., impurity profiles) require rigorous quality control:
- Comparative Chromatography : Use reference standards (e.g., Cayman Chemical’s Item No. 20086) to identify byproducts .
- Isotopic Labeling : Track reaction intermediates to pinpoint deviations in synthetic pathways.
- Statistical Analysis : Apply factorial design (e.g., 2<sup>k</sup> designs) to assess the impact of variables like temperature or catalyst concentration .
Q. What computational strategies optimize the compound’s structure-activity relationship (SAR) for opioid receptor studies?
- Molecular Docking : Simulate interactions with μ-opioid receptors using software like AutoDock Vina. Focus on the carboxamide group’s hydrogen-bonding potential.
- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. phenethyl groups) with binding affinity data.
- Virtual Screening : Prioritize derivatives with reduced toxicity profiles using ADMET prediction tools .
Q. What methodologies validate the compound’s role as a fentanyl impurity in forensic analysis?
- LC-HRMS : Detect trace levels (ppm) in seized samples using high-resolution mass spectrometry.
- Isotope Dilution : Quantify impurities via stable isotope-labeled internal standards.
- Cross-Validation : Compare results with orthogonal methods (e.g., GC-MS) to confirm specificity .
Q. How can researchers address solubility challenges in biological assays?
- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance aqueous solubility.
- pH Adjustment : Modify buffer pH to exploit the compound’s pKa (~9.5 for the piperidine amine).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Methodological Considerations
Q. What experimental designs are optimal for optimizing synthetic yield?
- Factorial Design : Evaluate variables (e.g., reaction time, solvent polarity) using a 2<sup>3</sup> design to identify interactions.
- Response Surface Methodology (RSM) : Model nonlinear relationships to predict optimal conditions .
- DoE Software : Tools like JMP or Minitab streamline data analysis and visualization.
Q. How should researchers document and mitigate instability during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
